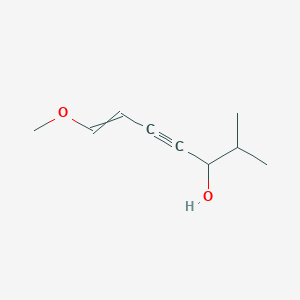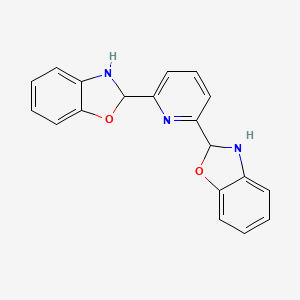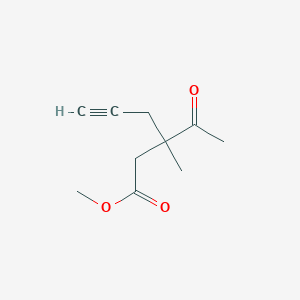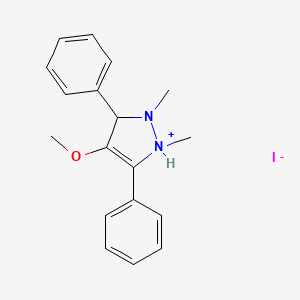![molecular formula C8H6O2 B14603500 Bicyclo[3.2.1]octa-3,6-diene-2,8-dione CAS No. 61111-01-1](/img/structure/B14603500.png)
Bicyclo[3.2.1]octa-3,6-diene-2,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.2.1]octa-3,6-diene-2,8-dione: is a unique organic compound characterized by its bicyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research. The structure consists of two fused rings, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[3.2.1]octa-3,6-diene-2,8-dione can be achieved through the thermal rearrangement of Bicyclo[4.2.0]octa-4,7-diene-2,3-dione. This reaction typically occurs at around 150°C, resulting in the formation of this compound . Further heating to 200°C leads to decarbonylation, producing tropone .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves controlled thermal rearrangement processes. The scalability of these methods depends on the availability of precursor compounds and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: Bicyclo[3.2.1]octa-3,6-diene-2,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Bicyclo[3.2.1]octa-3,6-diene-2,8-dione is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential pharmacological properties. The bicyclic framework is similar to structures found in certain bioactive natural products, making it a valuable scaffold for drug discovery .
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Bicyclo[3.2.1]octa-3,6-diene-2,8-dione exerts its effects involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For instance, in oxidation reactions, the compound’s double bonds and carbonyl groups play a crucial role in the formation of oxidation products .
Comparación Con Compuestos Similares
Bicyclo[3.2.1]octa-2,6-diene: This compound shares a similar bicyclic structure but differs in the position of double bonds and functional groups.
2-Azabicyclo[3.2.1]octane: This nitrogen-containing derivative exhibits different reactivity and applications due to the presence of a nitrogen atom in the ring.
Bicyclo[3.2.1]octane: A saturated version of the compound, lacking double bonds, which affects its chemical behavior and reactivity.
Uniqueness: Bicyclo[32
Propiedades
Número CAS |
61111-01-1 |
|---|---|
Fórmula molecular |
C8H6O2 |
Peso molecular |
134.13 g/mol |
Nombre IUPAC |
bicyclo[3.2.1]octa-3,6-diene-2,8-dione |
InChI |
InChI=1S/C8H6O2/c9-7-4-2-5-1-3-6(7)8(5)10/h1-6H |
Clave InChI |
CMPGKQMNONNQDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C(=O)C=CC1C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene](/img/structure/B14603429.png)


![1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B14603447.png)
![(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate](/img/structure/B14603462.png)



![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14603485.png)


